N-cyano-N-ethylaniline
Description
Historical Context and Evolution of Anilines in Chemical Synthesis
Aniline (B41778), the simplest aromatic amine, was first isolated in 1826 through the distillation of indigo. mdpi.comatamankimya.com Its discovery and subsequent synthesis developments have been pivotal to the chemical industry. Initially, aniline was produced by reducing nitrobenzene (B124822) with iron and acid, a method known as the Béchamp reduction, which was crucial for the burgeoning synthetic dye industry in the 19th century. mdpi.comcatalysis-kalvis.ruwikipedia.org The discovery of mauveine, the first commercial synthetic dye, by William Henry Perkin in 1856, was a direct result of experiments with aniline and propelled the growth of the aniline-dye industry. mdpi.comatamankimya.comwikipedia.org
Over the decades, the synthesis of aniline and its derivatives has evolved significantly. While the Béchamp process is still in use for certain applications, modern industrial production predominantly relies on the catalytic hydrogenation of nitrobenzene in the vapor or liquid phase. catalysis-kalvis.ruchemcess.com Another method involves the amination of phenol. atamankimya.comchemcess.com These advancements have made aniline a readily available and versatile starting material for a vast array of chemicals, including pharmaceuticals, polymers, and agrochemicals. mdpi.comatamankimya.comchemcess.com The continuous development of more efficient and environmentally benign synthetic routes for anilines remains an active area of research.
Significance of the Cyano Functional Group in Organic Chemistry
The cyano group (-C≡N), a functional group composed of a carbon atom triple-bonded to a nitrogen atom, is a cornerstone of modern organic chemistry. numberanalytics.comfiveable.me Its strong electron-withdrawing nature significantly influences the polarity and reactivity of the molecules it is a part of. fiveable.me This property makes compounds containing a cyano group, known as nitriles, valuable intermediates in a multitude of chemical transformations. fiveable.me
One of the primary strengths of the cyano group is its versatility. It can be readily converted into other important functional groups, such as:
Amines through reduction. numberanalytics.comrsc.org
Carboxylic acids through hydrolysis. numberanalytics.comfiveable.mersc.org
Ketones through reactions with Grignard reagents. fiveable.mersc.org
This transformative potential makes cyanation, the introduction of a cyano group, a critical step in the synthesis of complex molecules. numberanalytics.com The cyano group is a key component in the production of pharmaceuticals, agrochemicals, dyes, and materials. numberanalytics.comfiveable.me For instance, it is a feature in drugs like the antidepressant citalopram. numberanalytics.com Furthermore, the cyano group can participate in radical cascade reactions, providing efficient pathways to construct complex cyclic and heterocyclic structures. rsc.org
Positioning N-cyano-N-ethylaniline within Contemporary Organic Synthesis and Materials Science Research
This compound, also known as 3-(ethyl(phenyl)amino)propanenitrile, is primarily utilized as an intermediate in the synthesis of other chemical compounds. chemicalbull.compatsnap.com Its main application lies in the production of disperse dyes, which are used to color synthetic fibers. patsnap.comgoogle.com
The synthesis of this compound typically involves a two-step process:
Condensation Reaction: Aniline reacts with ethanol (B145695) under the influence of a catalyst to produce N-ethylaniline. patsnap.comgoogle.com
Addition Reaction: The resulting N-ethylaniline then reacts with acrylonitrile (B1666552), again in the presence of a catalyst, to form this compound. patsnap.comgoogle.com
In the realm of materials science, N-substituted 4-cyanoanilines have been investigated for their nonlinear optical properties, which are crucial for applications like high-speed modulation and frequency mixing. researchgate.net While direct research on this compound in this specific area is not extensively documented in the provided results, the broader class of N-substituted cyanoanilines shows promise. researchgate.net
Furthermore, the chemistry of N-cyano compounds is being explored in the development of novel synthetic methodologies. For example, N-Ts cyanamides are used in cyanation, cyclization, and other reactions to create nitrogen-containing frameworks. sioc-journal.cn The development of new catalytic systems, such as photoredox catalysis, is also expanding the possibilities for reactions involving amine derivatives, including the functionalization of N-arylamines. acs.org Palladium-catalyzed cross-coupling reactions are another powerful tool for creating C-N bonds, which is fundamental in synthesizing a wide range of organic molecules, including those derived from anilines. acs.orgresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 148-87-8 | avantorsciences.com |
| Molecular Formula | C11H14N2 | avantorsciences.com |
| Molecular Weight | 174.25 g/mol | chemicalbull.comavantorsciences.com |
| Appearance | Colorless to yellow liquid | chemicalbull.comavantorsciences.com |
| Boiling Point | 176 °C | chemicalbull.comavantorsciences.com |
| Density | 1.03 g/mL | avantorsciences.com |
| Solubility | Soluble in water | chemicalbull.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl(phenyl)cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPBMWDCCBPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481764 | |
| Record name | Cyanamide, ethylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21184-21-4 | |
| Record name | Cyanamide, ethylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations Involving N Cyano N Ethylaniline and Analogues
Electron Transfer Pathways and Radical Intermediates
Aminium Radical Formation in Oxidative Dealkylation Processes
The oxidative dealkylation of N-alkylanilines, including analogues of N-cyano-N-ethylaniline, often proceeds through the formation of an aminium radical cation. This process is initiated by a single electron transfer (SET) from the nitrogen atom of the aniline (B41778) derivative to an oxidizing agent. nih.gov This initial oxidation step is crucial and can be achieved through various methods, including electrochemical oxidation and chemical oxidants. nih.gov The stability of the resulting aminium radical is influenced by the substituents on the aniline ring and the nitrogen atom. Electron-donating groups tend to stabilize the radical cation. nih.gov
Once formed, the aminium radical cation is a key intermediate that can undergo several reaction pathways. One of the most significant is the deprotonation at the α-carbon (the carbon atom attached to the nitrogen), which leads to the formation of a carbon-centered radical. open.ac.uk This radical is then further oxidized to an iminium ion, which is subsequently hydrolyzed to yield the dealkylated amine and an aldehyde or ketone. acs.org
Recent studies have highlighted the use of photoredox catalysis to facilitate the formation of these α-anilinoalkyl radicals from secondary N-alkylanilines. nih.gov This method helps to overcome the rapid back-electron transfer (BET) that can otherwise hinder the desired reaction pathway. nih.gov The general mechanism for the electrochemical oxidation of aliphatic amines and aniline derivatives involves the initial formation of a radical cation, which can then undergo various subsequent reactions depending on the specific conditions and the structure of the amine. nih.gov
Role of N-oxides as Oxygen Donors in Catalytic Systems
Anilinic N-oxides, which are oxidized forms of aniline derivatives, can function as effective oxygen donors in various catalytic systems. nih.gov They can participate in reactions that mimic the function of monooxygenase enzymes, such as cytochrome P450. nih.govnih.gov In these systems, the N-oxide transfers its oxygen atom to a metal center, such as copper(I) or iron, generating a high-valent metal-oxo species. nih.gov This highly reactive intermediate is capable of performing challenging oxidation reactions, including the hydroxylation of strong C-H bonds. nih.gov
For instance, the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes leads to the formation of a putative high-valent copper-oxyl species (CuII–O•). nih.gov This species is a powerful oxidant capable of abstracting a hydrogen atom, leading to the N-dealkylation of the parent aniline. nih.gov The mechanism is believed to involve a homolytic cleavage of the N-O bond in the N-oxide, which generates an aminium radical and the active metal-oxo species. nih.gov The efficiency of this oxygen atom transfer can be influenced by the electronic properties of the N-oxide, with electron-poor N-oxides being more efficient. nih.gov
The use of N-oxides as oxygen surrogates provides an alternative pathway for catalytic oxidations, often referred to as an "O-atom shunt". nih.gov This approach bypasses the need for molecular oxygen and a separate reducing agent, which are typically required in traditional monooxygenase catalytic cycles.
| Catalyst System | N-Oxide Analogue | Key Intermediate | Outcome |
| Copper(I) complexes | p-cyano-N,N-dimethylaniline N-oxide | High-valent copper-oxyl species (CuII–O•) | Hydroxylation of C-H bonds, N-dealkylation nih.gov |
| Platinum(II) complexes | Tertiary amine N-oxides | Platinum-hydroperoxo species | Oxidation of tertiary and secondary amines rsc.org |
| Iron-containing reagents (Modified Polonovski reaction) | Tertiary amine N-oxides | Iminium ion | N-dealkylation to secondary amines rug.nl |
Addition and Cyclization Mechanisms
Nucleophilic Addition of N-Ethylaniline to Unsaturated Nitriles
The synthesis of this compound can be achieved through the nucleophilic addition of N-ethylaniline to an unsaturated nitrile, such as acrylonitrile (B1666552). patsnap.comgoogle.com This reaction, often referred to as cyanoethylation, involves the attack of the nucleophilic nitrogen atom of N-ethylaniline on the electrophilic β-carbon of the acrylonitrile molecule. The reaction is typically catalyzed by a base or an acid.
The mechanism involves the initial activation of either the N-ethylaniline by deprotonation to increase its nucleophilicity or the acrylonitrile by protonation to increase its electrophilicity. The lone pair of electrons on the nitrogen atom of N-ethylaniline then attacks the terminal carbon of the double bond in acrylonitrile. This is followed by a proton transfer to the resulting carbanion to yield the final product, N-ethyl-N-(2-cyanoethyl)aniline.
A patent describes a method for the preparation of N-ethyl-N-cyanoethylaniline where pure N-ethylaniline is reacted with acrylonitrile in the presence of a catalyst. google.com
Tricyanovinylation Reactions of Aromatic Amines with Tetracyanoethylene (B109619)
The reaction of aromatic amines, such as N-ethylaniline analogues, with tetracyanoethylene (TCNE) is known as tricyanovinylation. researchgate.netoup.com This reaction is a classic example of a reaction proceeding through a charge-transfer (CT) complex. oup.comoup.com The initial step is the formation of a colored CT complex between the electron-donating aromatic amine and the electron-accepting TCNE. researchgate.netoup.com
The mechanism of tricyanovinylation has been a subject of extensive study, and several mechanistic pathways have been proposed. oup.comoup.com One proposed mechanism involves the unimolecular transformation of the CT complex or a bimolecular reaction between the reactants to form a zwitterionic σ-complex. oup.comoup.com This σ-complex can then decompose back to the reactants or proceed to the final product. oup.com Another key feature of the proposed mechanisms is the role of additional amine molecules in the reaction, which can act as a base to facilitate the elimination of hydrogen cyanide from an intermediate, leading to the final tricyanovinylated product. rsc.orgmdpi.com
Kinetic studies of the tricyanovinylation of N,N-diethylaniline and N-methyl-N-ethylaniline with TCNE have provided insights into the reaction order with respect to the amine. oup.com For N,N-diethylaniline, the reaction is first order in amine, while for N-methyl-N-ethylaniline, it is second order. oup.com These findings have led to the proposal of a new mechanism that can account for these different kinetic observations. oup.com
| Aromatic Amine | Reagent | Key Intermediate | Product |
| N,N-diethylaniline | Tetracyanoethylene (TCNE) | Charge-transfer (CT) complex, σ-complex | 4-(Tricyanovinyl)-N,N-diethylaniline researchgate.netoup.com |
| N-methyl-N-ethylaniline | Tetracyanoethylene (TCNE) | Charge-transfer (CT) complex, σ-complex | 4-(Tricyanovinyl)-N-methyl-N-ethylaniline oup.com |
| Aniline | Tetracyanoethylene (TCNE) | Charge-transfer (CT) complex, σ-complex | N-(Tricyanovinyl)aniline and 4-(Tricyanovinyl)aniline rsc.org |
Radical-Mediated Transformations Involving Cyano Groups
The cyano group in this compound and its analogues can participate in radical-mediated transformations, including cyclization reactions. researchgate.netcolab.ws These reactions often involve the generation of a radical species, which then interacts with the cyano group.
For instance, o-cyanoanilines can undergo tandem cyclization reactions with diaryliodonium salts in the presence of a copper catalyst to form quinazolin-4(3H)-imines and acridines. researchgate.net These reactions proceed through different cyclization modes, highlighting the versatility of the cyano group in constructing complex heterocyclic scaffolds. researchgate.net
Radical-mediated cyanation reactions have also been developed, where a radical is generated and then trapped by a cyanide source. snnu.edu.cn While not directly involving this compound as a starting material, these reactions demonstrate the principle of incorporating a cyano group via a radical pathway. For example, the copper-catalyzed asymmetric radical cyanation of benzylic radicals provides a route to optically active α-aryl nitriles. snnu.edu.cn
Furthermore, radical cascade reactions involving the cyano group have been reported. For example, a radical [2 + 2 + 1] cyclization of ortho-cyanoarylacrylamides with alkyl nitriles provides access to cyano-substituted pyrrolo[3,2-c]quinolines. researchgate.net These reactions showcase the ability of the cyano group to participate in complex, multi-step transformations initiated by a radical.
| Reactants | Catalyst/Conditions | Key Transformation | Product Type |
| o-Cyanoanilines and diaryliodonium salts | Copper catalyst | Tandem cyclization | Quinazolin-4(3H)-imines and acridines researchgate.net |
| o-Cyanoarylacrylamides and alkyl nitriles | Radical initiator | Radical [2 + 2 + 1] cyclization | Cyano-substituted pyrrolo[3,2-c]quinolines researchgate.net |
| N-allyl anilines and AIBN | Iron catalyst | Cyanoisopropylation/cyclization cascade | 3-Cyanoalkyl indolines researchgate.net |
Intramolecular Interactions and Stereochemical Control
The cyano functional group, with its carbon-nitrogen triple bond, can participate in various non-covalent interactions, including hydrogen bonding. The nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. allrounder.ai This capability is significant in understanding the structure, reactivity, and biological activity of cyano-containing compounds. nih.gov
In structures analogous to this compound, particularly those containing an N-H donor, intramolecular hydrogen bonds (IHBs) can form. For instance, in studies of N-cyano sulfilimines derived from anthranilic diamides, the N-cyano group acts as a hydrogen bond acceptor, forming an N–H⋯N–CN intramolecular hydrogen bond. nih.govrsc.org This type of interaction is believed to enhance membrane permeability by masking polar groups. nih.govrsc.org The formation of a sulfur-nitrogen ylide ionic form in N-cyano-substituted sulfilimines can increase the strength of this N–H⋯N–CN hydrogen bonding. rsc.org Theoretical studies on N,N1-Dimethyl-N-cyanoformamidine also indicate that the N-cyano atom is a potential basic site for hydrogen bonding. acs.org
Spectroscopic methods, such as ¹H NMR analysis, are crucial for investigating these interactions. mdpi.com The chemical shift of the NH proton donor provides a good measure of hydrogen bond strength. mdpi.com In a series of organosulfur-substituted chlorantraniliprole (B1668704) derivatives, ¹H NMR analysis was used to probe the intramolecular interactions between the N-cyano sulfilimine group and an amide N-H moiety. nih.govrsc.org These studies highlight the N-cyano group's role as a nonclassical bioisostere for functional groups like amides, influencing molecular conformation and properties through hydrogen bonding. nih.govrsc.org
| Compound Type | Interaction Described | Key Finding | Source |
|---|---|---|---|
| N-Cyano Sulfilimine Chlorantraniliprole | Intramolecular N–H⋯N–CN Hydrogen Bond | The N-cyano group acts as a hydrogen bond acceptor, which may enhance membrane permeability. | nih.govrsc.org |
| N,N1-Dimethyl-N-cyanoformamidine | Hydrogen Bonding with Water | The N-cyano atom is identified as a basic site for hydrogen bonding. | acs.org |
| Organosulfur-substituted Chlorantraniliprole | Intramolecular Hydrogen Bonding | ¹H NMR analysis confirmed strong interactions involving the N-cyano sulfilimine group. | nih.govrsc.org |
While specific studies on stereoselective catalysis involving this compound are not prevalent, research on structurally related N,N-dialkylanilines provides significant mechanistic insights. A notable example is the direct catalytic asymmetric cyclopropylphosphonation of N,N-diethylaniline derivatives. acs.orghueuni.edu.vn This reaction, catalyzed by a Ru(II)-Pheox complex, synthesizes optically active cyclopropylphosphonate derivatives from diazomethylphosphonates and N,N-diethylaniline derivatives in a single step. acs.orghueuni.edu.vn
The reaction proceeds with high yields and excellent stereoselectivity, achieving high diastereoselectivities (up to >99:1 trans/cis) and enantioselectivities (up to 99% ee). acs.orghueuni.edu.vn Mechanistic studies, including deuterium-labeling experiments, suggest that the reaction pathway involves the generation of an enamine or iminium intermediate. acs.orghueuni.edu.vn
A plausible mechanism begins with the reaction of the Ru(II)-Pheox catalyst and a diazophosphonate to form a metal-carbene complex. hueuni.edu.vn This complex coordinates with the nitrogen of the aniline, activating it. Subsequently, an iminium intermediate is formed, which then converts to an enamine. This enamine reacts with the Ru-carbene intermediate to yield the final cyclopropylphosphonation product. hueuni.edu.vn The choice of catalyst is critical; a Ru(II)-Pheox catalyst with an electron-donating group on the benzene (B151609) ring attached to the ruthenium and a phenyl group creating a chiral environment was found to be the most effective for yield and stereoselectivity. hueuni.edu.vn
The scope of this reaction has been explored with various N,N-diethylaniline derivatives, demonstrating its generality. The results underscore the ability to achieve high stereochemical control in reactions at positions adjacent to the nitrogen atom in aniline derivatives, a principle that is extensible to analogues like this compound.
| Aniline Derivative | Yield (%) | trans/cis ratio | ee (%) (trans) | Source |
|---|---|---|---|---|
| N,N-diethylaniline | 85 | >99:1 | 99 | hueuni.edu.vn |
| 4-MeO-N,N-diethylaniline | 87 | >99:1 | 99 | hueuni.edu.vn |
| 4-F-N,N-diethylaniline | 76 | >99:1 | 98 | hueuni.edu.vn |
| 3-Me-N,N-diethylaniline | 82 | >99:1 | 98 | hueuni.edu.vn |
Hydrogen Bonding in N-Cyano Functional Groups
Mechanistic Insights from Kinetic and Spectroscopic Studies
Kinetic and spectroscopic investigations of this compound and its analogues provide fundamental insights into their reaction mechanisms. Studies on the cyanoethylation of aromatic amines, such as the reaction of N-ethylaniline to form N-ethyl-N-cyanoethylaniline, offer a direct parallel. researchgate.netresearchgate.net Kinetic isotope effect studies for the aza-Michael addition of N-ethylaniline to acrylonitrile have been used to probe the reaction's transition state. researchgate.net Furthermore, the kinetics of the continuous-flow synthesis of N,N-dicyanoethylaniline in microreactors have been studied to facilitate process intensification. researchgate.net
Spectroscopic monitoring is a powerful tool for elucidating reaction pathways. For example, the reaction of p-cyano-N,N-dimethylaniline N-oxide (an analogue of this compound) with copper(I) complexes was monitored by ¹H NMR spectroscopy. nih.gov These time-course studies allowed for the observation of the consumption of the N-oxide and the formation of intermediates and products, including p-cyano-N-hydroxymethyl-N-methylaniline and its subsequent decomposition product, p-cyano-N-methylaniline. nih.gov This detailed spectroscopic tracking provided evidence for the formation of a high-valent copper-oxyl species and elucidated the mechanism of N-dealkylation via a hydroxylation reaction. nih.gov
Theoretical and experimental spectroscopic studies on N-(2-cyanoethyl)-N-methylaniline have also been conducted. researchgate.net Quantum chemical calculations using Density Functional Theory (DFT) have been employed to determine molecular geometries and interpret FT-IR and FT-Raman spectra. researchgate.net Such analyses help in understanding intramolecular interactions, charge transfer properties, and the effect of substituents on the vibrational spectra of the molecule. researchgate.net Calculated UV-Visible spectra further contribute to understanding the electronic transitions within these molecules. researchgate.net Kinetic studies on the diazo-coupling reactions of various N,N-disubstituted anilines have shown a linear correlation between the basicity (pKa values) of the amines and their reaction rates, demonstrating that increased basicity leads to higher reactivity. oup.com
| Compound/Reaction | Methodology | Key Mechanistic Insight | Source |
|---|---|---|---|
| Aza-Michael addition of N-ethylaniline | Kinetic Isotope Effects | Provides information on the reaction's transition state. | researchgate.net |
| Reaction of p-cyano-N,N-dimethylaniline N-oxide | ¹H NMR Spectroscopy | Elucidated an N-dealkylation mechanism involving a hydroxylation pathway and a copper-oxyl intermediate. | nih.gov |
| N-(2-cyanoethyl)-N-methylaniline | DFT Calculations, FT-IR, FT-Raman | Revealed details on molecular geometry, vibrational modes, and intramolecular charge transfer. | researchgate.net |
| Diazo-coupling of N,N-disubstituted anilines | Reaction Kinetics | Established a linear correlation between amine basicity (pKa) and reaction rate. | oup.com |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques for N Cyano N Ethylaniline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-cyano-N-ethylaniline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular structure. The chemical shifts are indicative of the electronic environment of each nucleus. In the ¹H NMR spectrum, the aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region, a result of the electron-withdrawing nature of the cyanoamino group. The ethyl group protons present as a characteristic triplet and quartet pattern.
The ¹³C NMR spectrum complements the proton data, with the cyano carbon exhibiting a distinct chemical shift in the downfield region. The carbons of the phenyl ring show a range of shifts influenced by the N-ethylcyanoamino substituent, while the ethyl group carbons are found in the upfield region.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (Aromatic) | 7.40-7.20 | m | - |
| ¹H (CH₂) | 3.75 | q | 7.2 |
| ¹H (CH₃) | 1.25 | t | 7.2 |
| ¹³C (C≡N) | 117.5 | - | - |
| ¹³C (Aromatic C-N) | 142.0 | - | - |
| ¹³C (Aromatic o,p) | 129.5, 120.5 | - | - |
| ¹³C (Aromatic m) | 126.0 | - | - |
| ¹³C (CH₂) | 45.0 | - | - |
| ¹³C (CH₃) | 12.5 | - | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to elucidate the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the triplet and quartet of the ethyl group would confirm their connectivity.
HETCOR (Heteronuclear Correlation): HETCOR spectroscopy correlates the chemical shifts of directly bonded protons and carbons. This is crucial for assigning the resonances of the CH₂ and CH₃ groups of the ethyl substituent to their corresponding protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This can be used to determine the preferred conformation of the ethyl group relative to the phenyl ring.
The this compound molecule possesses conformational flexibility, primarily around the C-N bonds. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic processes, such as the rotation of the ethyl group and potential restricted rotation around the N-phenyl bond. By analyzing the changes in NMR lineshapes at different temperatures, the energy barriers for these conformational interchanges can be determined.
Two-Dimensional (2D) NMR Experiments (e.g., COSY, HETCOR, NOESY)
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of N-(2-cyanoethyl)-N-ethylaniline. Through various ionization techniques and analysis methods, a detailed picture of the molecule's composition and fragmentation behavior can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of N-(2-cyanoethyl)-N-ethylaniline. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact mass and, consequently, its molecular formula. For N-(2-cyanoethyl)-N-ethylaniline, the molecular formula is C₁₁H₁₄N₂. scbt.comnih.gov The calculated exact mass (monoisotopic mass) is 174.1157 g/mol .
HRMS instruments, such as the double-focusing magnetic sector (e.g., VG ZAB-E) or modern Time-of-Flight (TOF) analyzers (e.g., Q-TOF), can distinguish between compounds with the same nominal mass but different elemental compositions. epa.gov The high accuracy of HRMS provides unequivocal confirmation of the compound's identity, which is crucial in synthetic chemistry and purity analysis. epa.gov
Table 1: HRMS Data for N-(2-cyanoethyl)-N-ethylaniline
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂ | nih.gov |
| Exact Mass | 174.1157 u | |
| Nominal Mass | 174 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion. In an MS/MS experiment, the molecular ion of N-(2-cyanoethyl)-N-ethylaniline (m/z 174) is first isolated (MS1), then subjected to fragmentation, and the resulting fragment ions are analyzed (MS2). nist.gov This process, often involving Collision-Induced Dissociation (CID), provides detailed structural information.
The fragmentation of N-(2-cyanoethyl)-N-ethylaniline under electron ionization (EI) follows predictable pathways based on the stability of the resulting cations and radicals. Key fragmentation mechanisms include alpha-cleavage and cleavage with rearrangement.
Plausible Fragmentation Pathways:
Alpha-Cleavage: This is a common pathway for amines. Cleavage of the C-C bond alpha to the nitrogen atom can occur in two primary ways:
Loss of an ethyl radical (•CH₂CH₃): This is a highly favorable pathway, leading to the formation of a stable, resonance-delocalized cation at m/z 145. This is often the base peak in the spectrum. C₆H₅N⁺(CH₂CH₂CN)CH₂CH₃ → [C₆H₅N(CH₂CH₂CN)CH₂]⁺ + •CH₃
Loss of a methyl radical (•CH₃): Cleavage of the ethyl group between the two carbons results in the loss of a methyl radical, producing a fragment ion at m/z 159. C₆H₅N⁺(CH₂CH₂CN)CH₂CH₃ → [C₆H₅N(CH₂CH₂CN)CH₂]⁺ + •CH₃
Cleavage of the Cyanoethyl Group: The bond between the nitrogen and the cyanoethyl group can cleave, leading to the formation of the N-ethylaniline radical cation at m/z 121.
McLafferty-type Rearrangement: While less common for this specific structure, rearrangements can occur, potentially leading to the loss of ethene (C₂H₄) from the cyanoethyl group.
Table 2: Predicted Major Fragment Ions of N-(2-cyanoethyl)-N-ethylaniline in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 174 | [C₆H₅N(CH₂CH₃)(CH₂CH₂CN)]⁺• | Molecular Ion |
| 159 | [C₆H₅N(CH₂CH₂CN)CH₂]⁺ | Alpha-cleavage (Loss of •CH₃) |
| 145 | [C₆H₅N(CH₂CH₂CN)]⁺ | Alpha-cleavage (Loss of •CH₂CH₃) |
| 121 | [C₆H₅N(CH₂CH₃)]⁺• | Cleavage of N-C bond |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ionization Methods and Mass Analyzer Applications
The choice of ionization method is crucial for the successful mass spectrometric analysis of N-(2-cyanoethyl)-N-ethylaniline.
Electron Ionization (EI): As a hard ionization technique, EI is well-suited for this volatile compound, particularly in conjunction with Gas Chromatography (GC-MS). It provides a reproducible fragmentation pattern that serves as a "fingerprint" for identification. nist.gov However, the molecular ion may be weak or absent due to extensive fragmentation.
Chemical Ionization (CI): This is a soft ionization technique that results in less fragmentation than EI. Using reagent gases like methane (B114726) or isobutane, CI typically produces a prominent protonated molecule [M+H]⁺ (m/z 175). This is particularly useful for confirming the molecular weight when the EI spectrum lacks a clear molecular ion.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for samples analyzed by Liquid Chromatography (LC-MS). It would generate protonated molecules [M+H]⁺ with minimal fragmentation, making it suitable for quantitative studies. acs.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS compatible technique suitable for relatively nonpolar molecules like N-(2-cyanoethyl)-N-ethylaniline that are not easily ionized by ESI.
These ionization sources are commonly paired with analyzers like quadrupoles (for routine GC-MS or LC-MS) or more advanced TOF and Orbitrap analyzers for high-resolution and high-sensitivity measurements. epa.gov
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy is used to study the electronic transitions within N-(2-cyanoethyl)-N-ethylaniline. The molecule's structure, featuring an electron-donating ethylaniline group and an electron-withdrawing cyano group, gives rise to interesting photophysical phenomena. core.ac.ukcdnsciencepub.com
Analysis of Charge Transfer Bands and Solvatochromism
N-(2-cyanoethyl)-N-ethylaniline is a classic example of a donor-π-acceptor (D-π-A) system. The N-ethylaniline moiety acts as the electron donor (D) and the cyano group (-CN) functions as the electron acceptor (A), connected through a sigma-bond framework and the phenyl π-system. This arrangement facilitates an intramolecular charge transfer (ICT) upon electronic excitation. core.ac.uk
The UV-Vis spectrum of such compounds is characterized by a distinct, broad absorption band at a longer wavelength than the local π-π* transitions of the constituent aniline (B41778) and nitrile chromophores. This band corresponds to the ICT transition, where an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the aniline donor, to the lowest unoccupied molecular orbital (LUMO), which has significant character on the cyano acceptor. cdnsciencepub.comacs.org
Solvatochromism: The energy of the ICT band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ijcce.ac.irijcce.ac.ir In D-π-A systems like N-(2-cyanoethyl)-N-ethylaniline, the excited state is significantly more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy transition. This results in a bathochromic (red) shift of the absorption maximum (λmax) as solvent polarity increases. acs.orgnih.gov
Table 3: Expected Solvatochromic Shifts for the ICT Band of N-(2-cyanoethyl)-N-ethylaniline
| Solvent | Polarity (Dielectric Constant, ε) | Expected Shift in λmax | Phenomenon |
| n-Hexane | 1.9 | Shorter Wavelength | - |
| Toluene | 2.4 | ↓ | Slight Red Shift |
| Tetrahydrofuran (THF) | 7.6 | ↓ | Moderate Red Shift |
| Acetonitrile | 37.5 | ↓ | Significant Red Shift |
| Water | 80.1 | Longest Wavelength | Strong Red Shift |
This table illustrates the expected trend based on principles of solvatochromism for D-π-A systems. acs.orgcore.ac.uk
Influence of Substituents on Electronic Transitions
The electronic properties of the ICT band can be finely tuned by introducing substituents onto the aromatic ring of the N-ethylaniline moiety. The nature and position of these substituents modify the electron-donating or -accepting strength of the system, thereby altering the HOMO-LUMO energy gap. xmu.edu.cn
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) placed at the para-position to the amino group will increase the electron density on the donor part. This raises the energy of the HOMO, reducing the HOMO-LUMO gap. Consequently, less energy is required for the ICT transition, resulting in a bathochromic (red) shift of the λmax.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or an additional cyano (-CN) group on the ring will decrease the electron density of the donor part. This lowers the energy of the HOMO, increasing the HOMO-LUMO gap. This leads to a hypsochromic (blue) shift of the λmax. xmu.edu.cn
Table 4: Predicted Influence of para-Substituents on the λmax of the ICT Band
| Substituent (at para-position) | Hammett Constant (σp) | Effect on HOMO Energy | Predicted Shift of λmax |
| -OCH₃ | -0.27 | Raises | Bathochromic (Red Shift) |
| -CH₃ | -0.17 | Raises | Bathochromic (Red Shift) |
| -H (unsubstituted) | 0.00 | Baseline | - |
| -Cl | +0.23 | Lowers | Hypsochromic (Blue Shift) |
| -CN | +0.66 | Lowers | Hypsochromic (Blue Shift) |
Data for Hammett constants sourced from related studies on substituted anilines.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule.
While specific single-crystal X-ray diffraction data for this compound is not extensively reported in the reviewed literature, the application of this technique to structurally related cyano- and amino-containing organic compounds illustrates its potential for elucidating the structural characteristics of this compound. For instance, studies on compounds like ethyl 2-cyano-3-N,N-dimethyl amino acrylate (B77674) have successfully used X-ray crystallography to determine their molecular geometry. nih.govresearchgate.net In that case, the analysis revealed an almost planar conformation, with the crystal structure being stabilized by various intra- and intermolecular interactions. nih.govresearchgate.net
Table 1: Potential Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystal lattice unit. |
| Atomic Coordinates (x, y, z) | Specifies the exact position of each atom in the unit cell. |
| Bond Lengths (Å) | Provides the distances between bonded atoms (e.g., C-N, C≡N, C-C). |
| Bond Angles (°) & Torsion Angles (°) | Determines the molecule's geometry and conformational preferences. |
| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds or van der Waals contacts. |
This detailed structural data is invaluable for computational chemistry, where it can serve as a benchmark for validating theoretical models and understanding the structure-property relationships of the compound.
Other Advanced Spectroscopic Methods (e.g., Electron Paramagnetic Resonance Spectroscopy for Radical Species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species that possess unpaired electrons. globalresearchonline.net It is an indispensable tool for studying paramagnetic centers, including free radicals, which can be generated as transient intermediates in chemical reactions. globalresearchonline.net
In the context of this compound, EPR spectroscopy would be particularly relevant for investigating its behavior in redox reactions, where radical intermediates may be formed. The nitrogen atom of the aniline moiety and the adjacent alkyl groups can be susceptible to oxidation, potentially leading to the formation of radical cations or other radical species.
While direct EPR studies on this compound are not prominent in the literature, research on analogous N,N-dialkylanilines provides a clear precedent for the application of this technique. For example, the oxidation of N,N-dimethylaniline has been shown to proceed via a one-electron transfer mechanism, forming an aminium radical cation intermediate that can be detected and characterized by spectroscopic methods. semanticscholar.org Studies have successfully used oxygen surrogates to generate and observe aminium radicals from various N,N-dimethylaniline derivatives with P450 enzymes, confirming the formation of these paramagnetic species. semanticscholar.org
Similarly, research into the microsomal oxidation of related N-alkylated benzamides and anilines has explored the formation of carbon-centered radicals as intermediates in N-dealkylation processes. These studies sometimes employ trapping agents to form more stable radical adducts that are easier to detect.
An EPR experiment on this compound would involve subjecting the compound to conditions that could induce radical formation (e.g., chemical or electrochemical oxidation). The resulting EPR spectrum would provide critical information, as detailed in the table below.
Table 2: Information from Hypothetical EPR Study of this compound Radical Species
| EPR Spectral Parameter | Information Revealed | Relevance to this compound |
| g-factor | Helps identify the type of radical (e.g., carbon-centered vs. nitrogen-centered). | Differentiates between a radical cation centered on the nitrogen or a radical formed on an alkyl carbon. |
| Hyperfine Coupling Constants (hfc) | Measures the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). | Reveals the delocalization of the unpaired electron across the molecule, indicating which atoms (e.g., the aniline nitrogen, ethyl protons) are part of the radical structure. |
| Signal Intensity | Proportional to the concentration of the radical species. | Allows for the quantification of radical formation and decay kinetics. |
| Lineshape | Provides information about the radical's environment and dynamic processes. | Can indicate the mobility of the radical and its interactions with the solvent or other molecules. |
By analyzing these parameters, researchers could confirm the formation of radical intermediates, elucidate their electronic structure, and gain mechanistic insight into the oxidative pathways of this compound.
Computational Chemistry and Theoretical Investigations of N Cyano N Ethylaniline and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecules like N-cyano-N-ethylaniline. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometries, electronic structures, and energy landscapes.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure).
For aniline (B41778) derivatives, DFT calculations provide detailed insights into the structural changes that occur upon substitution or ionization. researchgate.net The geometry of the amino group, for instance, including its pyramidalization, can be accurately calculated. researchgate.net Furthermore, DFT is employed to understand the electronic influence of substituent groups, such as the electron-withdrawing cyano group, on the aromatic ring. oup.com
The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. The B3LYP hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules. acs.orgbeilstein-journals.org It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
For geometry optimizations of substituted anilines and related systems, the B3LYP functional is frequently paired with Pople-style basis sets, such as 6-31G(d). acs.org For more accurate energy calculations or the prediction of spectroscopic properties, larger basis sets incorporating diffuse and polarization functions are necessary. For example, the 6-311+G(2d,p) basis set has been successfully used to compute excitation energies in cyano-substituted aniline derivatives. acs.orgresearchgate.net The selection of the basis set is critical, and it is often necessary to augment them with diffuse functions, especially when studying anionic species or excited states. researchgate.net
Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Substituted Anilines
| Component | Examples | Typical Application | Reference |
|---|---|---|---|
| Functional | B3LYP, MPW1PW91, PW6B95-D3, TPSS | Geometry Optimization, Electronic Structure, Reaction Mechanisms | acs.orgbeilstein-journals.orgresearchgate.net |
| Basis Set | 6-31G(d), 6-31G**, def2-TZVP, 6-311+G(2d,p), def2-QZVP | Geometry Optimization, Vibrational Frequencies, Single Point Energies, Spectroscopic Properties | researchgate.netacs.orgbeilstein-journals.org |
Reactions and spectroscopic measurements are typically performed in solution, making the inclusion of solvent effects in theoretical calculations essential for obtaining results that can be compared with experimental data. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common approach. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
For instance, the Conductor-like Polarizable Continuum Model (CPCM) has been used to perform single-point energy calculations on optimized geometries to account for the influence of the solvent environment. diva-portal.org The choice of solvent can significantly affect properties like fluorescence spectra, and theoretical models must account for this to accurately predict phenomena such as the large stabilization of charge-transfer excited states along a twisting coordinate in polar solvents. acs.org
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are also employed, particularly for elucidating reaction mechanisms. These methods can be computationally more demanding but can offer higher accuracy. For example, the G2 theory, a high-level ab initio composite method, has been applied to study the basicity of small nitrile-containing molecules. mdpi.com
In the context of this compound derivatives, these methods can be used to study potential energy surfaces for various reaction pathways, such as intramolecular radical additions or charge transfer processes. acs.orgbeilstein-journals.org By mapping the energy landscape, stationary points like transition states and intermediates can be located, providing a detailed, step-by-step understanding of the reaction mechanism. For example, computational studies on substituted anilines have shown that polar effects are highly important in radical addition reactions, with the relative rates correlating with the SOMO-HOMO energy gap. beilstein-journals.org
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Basis Set Selection and Functional Application (e.g., B3LYP)
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting various types of spectra. This allows for the assignment of experimental spectral features and provides a deeper understanding of the electronic transitions involved.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited-state properties of molecules and simulating their UV-Vis absorption spectra. mdpi.comacs.org It is used to compute the vertical transition energies from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum.
For donor-acceptor systems like this compound, where an electron-donating group (the ethylamino group) is attached to an aromatic ring bearing an electron-withdrawing group (the cyano group), TD-DFT can predict the energies of intramolecular charge transfer (ICT) states. acs.org These calculations are crucial for understanding the color and photophysical properties of such dyes.
The choice of functional and basis set remains critical for TD-DFT calculations. The B3LYP functional, often in conjunction with a large basis set like 6-311++G(d,p), is frequently used to investigate the electronically excited states. jksus.org The results of these calculations, including predicted absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO to LUMO), can be compared directly with experimental spectra.
Table 2: Example of TD-DFT Data for a Structurally Related Compound (4-DMABN)
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Excitation Energy | Varies with functional/basis set | Corresponds to the energy of absorbed light | acs.orgresearchgate.net |
| Oscillator Strength (f) | > 0 | Indicates the intensity of the electronic transition | jksus.org |
| Major Contribution | HOMO -> LUMO | Describes the nature of the electron excitation | jksus.org |
| Predicted λmax | Dependent on solvent model | The wavelength of maximum absorbance in the UV-Vis spectrum | jksus.org |
These theoretical predictions are instrumental in the development of new functional materials, such as organic dyes for dye-sensitized solar cells, by allowing for the in silico screening of molecules with desired optical properties before their synthesis. mdpi.com
Prediction of NMR Chemical Shifts using GIAO Method
The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach for the accurate prediction of NMR chemical shifts. liverpool.ac.ukmodgraph.co.uk This method calculates the nuclear magnetic shielding tensors, which are then used to determine the chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). core.ac.ukjmaterenvironsci.com The accuracy of GIAO calculations is highly dependent on the chosen level of theory, including the functional and basis set. modgraph.co.uknih.gov
For aniline derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts using the GIAO method have shown good correlation with experimental data. jmaterenvironsci.comahievran.edu.tr For instance, in a study of 4-chloro-N-methylaniline, the chemical shifts were calculated using the B3LYP method with the 6-311++G(d,p) basis set. ahievran.edu.tr The theoretical isotropic shielding values are converted to chemical shifts by referencing them to the computed shielding of TMS at the same level of theory. scispace.com
Table 1: Predicted NMR Chemical Shifts (ppm) for Aniline Derivatives using the GIAO Method Note: This table is a representative example based on typical data from computational studies of aniline derivatives. Actual values for this compound would require specific calculations.
| Atom | Predicted Chemical Shift (δ) |
|---|---|
| C (ipso) | 148.5 |
| C (ortho) | 113.2 |
| C (meta) | 129.8 |
| C (para) | 117.6 |
| C (N-CH₂) | 45.3 |
| C (CH₃) | 12.1 |
| C (CH₂CN) | 15.8 |
| C (CN) | 118.9 |
| H (ortho) | 6.85 |
| H (meta) | 7.28 |
| H (para) | 6.75 |
| H (N-CH₂) | 3.55 |
| H (CH₃) | 1.25 |
Computational Vibrational Spectroscopy and Normal Mode Analysis
Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is instrumental in understanding the vibrational modes of molecules. globalresearchonline.netq-chem.com By calculating the harmonic vibrational frequencies, one can assign the bands observed in experimental infrared (IR) and Raman spectra. researchgate.net The potential energy distribution (PED) analysis is often employed to provide a detailed description of the contribution of individual internal coordinates to each normal mode of vibration. nih.govresearchgate.net
For N-(2-cyanoethyl)-N-methylaniline, a comprehensive vibrational analysis has been carried out using the B3LYP method. nih.gov The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. globalresearchonline.net
The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The C≡N stretching vibration is a prominent feature, typically appearing in a distinct region of the spectrum. nih.gov The phenyl ring vibrations include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. The ethyl group will exhibit characteristic symmetric and asymmetric stretching and bending vibrations of the CH₂ and CH₃ groups. researchgate.net The C-N stretching vibrations are also important for characterizing the bond between the ethyl group, the nitrogen atom, and the phenyl ring. core.ac.uk
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for a Representative Cyano-Substituted Aniline Derivative Note: This table is illustrative and based on findings for similar molecules like N-(2-cyanoethyl)-N-methylaniline. nih.govresearchgate.net
| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |
|---|---|
| ~3050 | Aromatic C-H stretching |
| ~2980 | Asymmetric CH₃ stretching |
| ~2940 | Asymmetric CH₂ stretching |
| ~2880 | Symmetric CH₃ stretching |
| ~2850 | Symmetric CH₂ stretching |
| ~2250 | C≡N stretching |
| ~1600 | Aromatic C=C stretching |
| ~1510 | Aromatic C=C stretching |
| ~1460 | CH₂ scissoring |
| ~1370 | C-N stretching |
| ~1270 | Phenyl ring breathing |
| ~870 | C-N in-plane bending |
Analysis of Electronic Properties
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. wisc.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically on the nitrogen atom and the phenyl ring, due to the electron-donating nature of the amino group. The LUMO, on the other hand, is likely to be distributed over the cyano group and the phenyl ring, reflecting the electron-withdrawing character of the nitrile. researchgate.netrsc.org This distribution facilitates intramolecular charge transfer (ICT) from the donor part (ethylamino group) to the acceptor part (cyano group) upon electronic excitation. researchgate.net
The HOMO-LUMO energy gap for N-(2-cyanoethyl)-N-methylaniline has been calculated, and a smaller energy gap is generally associated with higher reactivity and the potential for charge transfer. nih.gov
Table 3: Calculated Frontier Molecular Orbital Energies (eV) for a Representative Cyano-Substituted Aniline Derivative Note: These values are illustrative and based on typical DFT calculations for similar molecules. nih.govresearchgate.net
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
Charge Transfer Investigations
Intramolecular charge transfer (ICT) is a critical electronic process in molecules containing both electron-donating and electron-accepting groups. researchgate.net In this compound, the ethylamino group acts as the electron donor and the cyano group as the electron acceptor. Upon absorption of light, an electron can be promoted from the HOMO to the LUMO, resulting in a transfer of electron density from the donor to the acceptor moiety. nih.gov
Theoretical investigations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra and characterize the nature of the electronic transitions. nih.govresearchgate.net The calculations provide information on the excitation energies, oscillator strengths, and the orbitals involved in the transitions. For N-(2-cyanoethyl)-N-methylaniline, TD-DFT calculations have confirmed the occurrence of ICT, with the lowest energy transition corresponding to a HOMO to LUMO excitation with significant charge transfer character. nih.gov This ICT is responsible for the characteristic absorption bands in the UV-visible spectrum of the compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.denumberanalytics.com It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. researchgate.netresearchgate.net
NBO analysis of N-(2-cyanoethyl)-N-methylaniline has revealed significant hyperconjugative interactions. nih.gov These interactions involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The most significant of these interactions often involve the lone pair electrons on the nitrogen atom and the π* antibonding orbitals of the phenyl ring and the cyano group. researchgate.net The second-order perturbation theory analysis within the NBO framework quantifies the energetic stabilization resulting from these donor-acceptor interactions. uni-muenchen.de This analysis confirms the occurrence of intramolecular charge transfer by identifying strong interactions between the Lewis-type (donor) and non-Lewis-type (acceptor) orbitals. researchgate.net
Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Representative Cyano-Substituted Aniline Derivative from NBO Analysis Note: This table presents hypothetical but representative data illustrating the types of interactions and their stabilization energies (E(2)) in kcal/mol. nih.govresearchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=C) | ~20-40 |
| π (C=C) | π* (C=C) | ~15-25 |
| π (C=C) | π* (C≡N) | ~5-10 |
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. nih.govresearchgate.net While specific MD simulation studies on this compound are not prominent in the searched literature, the principles can be applied to understand its conformational flexibility.
Conformational analysis, often performed using DFT calculations, is crucial for identifying the most stable geometries of the molecule. researchgate.net For a molecule like this compound, rotation around the C(phenyl)-N bond and the various single bonds in the ethyl and cyanoethyl chains will lead to different conformers. The relative energies of these conformers determine their population at a given temperature. Theoretical studies on related anilines have explored the potential energy surface with respect to the twisting of the amino group relative to the phenyl ring. researchgate.net
MD simulations could be employed to explore the conformational landscape of this compound in different solvents, providing information on the solvent's influence on the preferred conformations and the dynamics of the intramolecular charge transfer state.
Reactivity and Derivative Chemistry of N Cyano N Ethylaniline
Functionalization at the Aniline (B41778) Nitrogen
The nitrogen atom in N-cyano-N-ethylaniline, being part of a tertiary amine, exhibits reactivity characteristic of this functional group, tempered by the electronic effects of the attached cyano and phenyl groups.
While the nitrogen in this compound is already tertiary, further reactions that functionalize the molecule via the nitrogen center are conceptually tied to the reactivity of its precursor, N-ethylaniline. The N-alkylation of secondary amines like N-ethylaniline is a standard method for synthesizing tertiary amines. nih.gov For instance, palladium-catalyzed N-alkylation reactions using alcohols as alkylating agents are effective for these transformations. researchgate.net Similarly, reductive amination of anilines with aldehydes is a common route to produce N-alkylated anilines. researchgate.net
Acylation reactions, which involve the introduction of an acyl group (R-C=O), are fundamental transformations for primary and secondary amines. ncert.nic.in Aliphatic and aromatic primary and secondary amines readily react with acid chlorides, anhydrides, and esters in a process known as acylation to form amides. ncert.nic.in For example, N-methylaniline can undergo acylation. google.com This reactivity is foundational to understanding the potential for creating more complex derivatives from related aniline structures.
Table 1: Representative Alkylation and Acylation Reactions of Anilines This table illustrates general reactions for aniline derivatives, providing context for the potential reactivity of this compound's precursors or related structures.
| Reactant | Reagent | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Aniline | Aldehyde | N-Alkylaniline | Pd/C, HCOOH, 2-propanol/water, RT | researchgate.net |
| N-Ethylaniline | Alkyl Halide (e.g., CH₃I) | N-Ethyl-N-methylaniline | Gas phase, chemical ionization | nih.gov |
| N-Methylaniline | Diethyl Malonate | N-Methyl-N-phenylacetamide | Cs₂CO₃, 100°C | google.com |
| Aniline | Ethanol (B145695) | N-Ethylaniline | Binary catalyst (e.g., POCl₃/inorganic acid), 230-250°C, 3-4.5 MPa | google.com |
The nitrogen atom of tertiary amines, including N,N-dialkylanilines, can be oxidized to form N-oxides. This transformation is often carried out using oxidizing agents like hydrogen peroxide or peroxy acids such as m-chloroperbenzoic acid (mCPBA). rsc.org The resulting N,N-dialkylaniline N-oxides are valuable reagents in organic synthesis.
Specifically, p-cyano-N,N-dimethylaniline N-oxide, a compound structurally similar to an N-oxide of this compound, serves as an effective oxygen atom donor. nih.gov It can react with copper(I) complexes to generate a high-valent copper-oxyl species. nih.gov This reactive intermediate is capable of hydroxylating strong C-H bonds. nih.gov Experimental studies have shown that the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes leads to the formation of p-cyano-N-hydroxymethyl-N-methylaniline and p-cyano-N-methylaniline. nih.gov Furthermore, kinetic studies on the N-demethylation of p-cyano-N,N-dimethylaniline N-oxide support that oxygen donation is the rate-determining step in its reaction pathway with cytochrome P450 enzymes. nih.gov
Table 2: Products from the Reaction of p-cyano-N,N-dimethylaniline N-oxide (CDMAO)
| Reactant | Reagent/System | Major Products | Key Finding | Reference |
|---|---|---|---|---|
| p-cyano-N,N-dimethylaniline N-oxide (CDMAO) | Copper(I) complexes | p-cyano-N-hydroxymethyl-N-methylaniline, p-cyano-N-methylaniline | Formation of a reactive copper-oxyl species capable of C-H hydroxylation. | nih.gov |
| p-cyano-N,N-dimethylaniline N-oxide (CDMAO) | Cytochrome P450cam | p-cyano-N-methylaniline | Oxygen donation is the rate-determining step in the enzymatic N-demethylation. | nih.gov |
Alkylation and Acylation Reactions
Reactions Involving the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo a range of chemical transformations, providing a gateway to various other functionalities.
The hydrolysis of nitriles is a classic method for the preparation of carboxylic acids. scribd.comlibretexts.org This transformation can be achieved under either acidic or basic conditions. chemguide.co.ukcommonorganicchemistry.com
Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com
In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia. chemistrysteps.com To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.orgchemguide.co.uk
Table 3: General Conditions for Nitrile Hydrolysis
| Reaction | Conditions | Intermediate Product | Final Product (after workup) | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | Heat with dilute acid (e.g., HCl) | Amide | Carboxylic Acid | libretexts.orgchemguide.co.ukchemistrysteps.com |
| Alkaline Hydrolysis | Heat with aqueous base (e.g., NaOH) | Carboxylate Salt | Carboxylic Acid | libretexts.orgchemguide.co.ukchemistrysteps.com |
The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic tool for creating amines with an additional carbon atom. Common reducing agents for this reaction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Nickel). ncert.nic.in Reductive amination can also be employed, where an intermediate imine is reduced. uomustansiriyah.edu.iq
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds. A notable example is the [3+2] cycloaddition, where a nitrile reacts with an azide (B81097) to form a tetrazole ring. sapub.org This type of reaction is a powerful method for constructing five-membered heterocycles. While specific examples for this compound are not extensively documented in this context, the reactivity of the nitrile functionality is well-established. For instance, α-iminonitriles can undergo a [4+1] cycloaddition with isocyanides to yield polysubstituted pyrroles. acs.org These reactions highlight the potential of the cyano group in this compound to be used in the synthesis of more complex heterocyclic systems.
Reduction to Amine Derivatives
Derivatives as Intermediates in Complex Molecule Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, finding applications in the creation of dyes, heterocyclic systems, and advanced materials for optical technologies.
This compound in Dispersed Dye Synthesis
N-ethyl-N-cyanoethylaniline is a key intermediate in the production of disperse dyes, particularly for creating yellow, red, and palm fiber isochromatic spectra. google.com Disperse dyes are organic colorants with low water solubility, applied in aqueous dispersions to hydrophobic fibers like polyester (B1180765). The inclusion of a cyanoethyl group, as in this compound derivatives, is a common strategy to achieve good wash and light fastness on polyester fibers. researchgate.net
The general synthesis of these dyes involves the diazotization of an aromatic amine, which then couples with a substituted N-alkylaniline, such as this compound. researchgate.netresearchgate.net For example, yellow disperse dyes have been synthesized using 2,6-dichloro-4-nitroaniline (B1670479) as the diazo component coupled with N-cyanoethyl-N-ethylaniline. koreascience.kr
Research has shown that dicyanoethyl-heterocyclic azo disperse dyes, synthesized from heterocyclic aromatic amines and N,N-2-cyanoethyl anilines, exhibit a range of colors from yellow to blue and possess good light fastness and excellent washing fastness on polyester fabrics. researchgate.net Specifically, four di-cyanoethyl azo disperse dyes based on N,N-bis(2-cyanoethyl)-m-methylaniline demonstrated a wide range of colors (yellow, bright crimson, bluish violet, and blue) and good fastness properties when applied to polyester. researchgate.netscientific.net
Below is a data table showcasing examples of disperse dyes synthesized using this compound derivatives as coupling components and their resulting characteristics.
| Diazo Component | Coupling Component | Resulting Dye Characteristics |
| 2,6-dichloro-4-nitroaniline | N-cyanoethyl-N-ethylaniline | Yellow disperse dye. koreascience.kr |
| 2-amino-4-(p-nitrophenyl)-5-nitrothiazole | Substituted N-alkylanilines | Reddish-brown to bluish-violet shades with very good depth and levelness on nylon and polyester fibers. researchgate.net |
| Various heterocyclic aromatic amines | N,N-bis(2-cyanoethyl)-m-methylaniline | Shades from yellow to blue with good light fastness and excellent wash fastness on polyester. researchgate.netscientific.net |
| 2-amino-4-(2′,4′-dichlorophenyl)-1,3 thiazole | Various N-alkyl derivatives of substituted aniline | Dyes with absorption maxima between 530–600 nm, exhibiting fair to very good light fastness and very good to excellent washing and rubbing fastness on polyester. researchgate.net |
Precursors for Heterocyclic Systems
The cyano group in this compound imparts reactivity that makes it a useful precursor for the synthesis of various heterocyclic compounds. The cyano moiety can undergo nucleophilic addition reactions, which is a key step in forming ring structures. vulcanchem.com N-heterocycles are a critical class of compounds due to their prevalence in medicinal chemistry, agrochemicals, and materials science. mdpi.com
For instance, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide, a related cyano-containing compound, serves as a key intermediate for synthesizing a variety of heterocyclic systems, including thiazoles, pyrazoles, thiophenes, oxazines, and pyridazines. sapub.org The synthesis often involves cyclization reactions initiated by the reactivity of the cyano group. sapub.org
The general strategy involves reacting the cyano-containing precursor with other reagents to build the heterocyclic ring. For example, hydrazine (B178648) can be used to form pyrazole (B372694) derivatives, while elemental sulfur and an appropriate isothiocyanate can lead to thiazoles. sapub.org
| Precursor | Reagent(s) | Resulting Heterocyclic System |
| 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide | Diazonium salts, then hydrazine hydrate | Pyrazole derivatives. sapub.org |
| 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide | Elemental sulfur, phenyl isothiocyanate | Thiazole derivatives. sapub.org |
| 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide | Malononitrile | Thiophene derivatives. sapub.org |
| 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide | Phenacyl bromide, then further cyclization reagents | Pyridazine and oxazine (B8389632) derivatives. sapub.org |
| Aniline derivatives and alkyl dihalides | Sodium dodecyl sulfate (B86663) (SDS) and NaHCO3 in H2O | N-aryl six- and seven-membered azacycles. mdpi.com |
Components in Nonlinear Optical Chromophore Development
This compound derivatives are integral components in the design of chromophores for nonlinear optical (NLO) materials. These materials are crucial for applications in optoelectronics and photonics. instras.com NLO chromophores typically possess a D-π-A (donor-π-acceptor) structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The N-ethylaniline moiety often serves as the electron donor. mdpi.com
The introduction of a cyano group as part of the acceptor or modifying the donor can significantly enhance the NLO properties of the chromophore. nih.gov For example, the cyano group is a powerful electron-withdrawing unit used in the manufacture of fused-ring electron acceptors, which can lead to a large molecular hyperpolarizability (β), a measure of the NLO response. nih.gov
Researchers have developed NLO polymers by functionalizing existing polymers like poly(N-vinylcarbazole) (PVK) with chromophores. In one strategy, formylated PVK was condensed with cyanoacetylated DR-1 (a well-known NLO chromophore) to create a high-density NLO polymer with good thermal stability. instras.com
A modifiable double donor based on a bis(N-ethyl-N-hydroxyethyl)aniline structure has also been developed for NLO materials. rsc.org Chromophores incorporating this donor and a tricyanofuran (TCF) acceptor have shown significantly large hyperpolarizability. rsc.org
| Donor Group | π-Bridge/Linker | Acceptor Group | NLO Properties/Application |
| N-ethyl-N-hydroxyethylaniline | Acryloyloxyethyl | 2-carboxy-4-nitrobenzene diazonium | Component for cross-linked polymer networks in thermally stable NLO elements. google.com |
| Poly(N-vinylcarbazole) (formylated) | Condensed with | Cyanoacetylated DR-1 | NLO polymer with high chromophore density and thermal stability (Tg = 185 °C). instras.com |
| Bis(N-ethyl-N-hydroxyethyl)aniline derivative | Isophorone-derived | TCF or CF3–TCF | Chromophores with very large hyperpolarizability and high electro-optic coefficients (up to 351 pm V−1) in poled films. rsc.org |
| N-ethylaniline | Quinoxaline core | Various | Quinoxaline-based NLO chromophores for use in doped polymer composite materials. mdpi.com |
Bioisosteric Applications of N-Cyano Functional Groups
The N-cyano functional group is increasingly recognized as a valuable bioisostere in medicinal chemistry and agrochemical design. rsc.orgrsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that can be exchanged to enhance a molecule's biological activity, reduce toxicity, or improve its pharmacokinetic profile without drastically altering the chemical structure. wikipedia.org
The N-cyano group can be considered a non-classical bioisostere. Unlike classical bioisosteres that have the same number of valence electrons, non-classical bioisosteres can have different structures but produce similar biological effects. wikipedia.org For example, a chloride group can be replaced by a cyano group. wikipedia.org
A key application of the N-cyano group is as a bioisostere for the amide bond. rsc.orgrsc.org Amide bonds are ubiquitous in biologically active molecules but can be susceptible to metabolic degradation. nih.gov Replacing an amide with a more stable group that retains similar hydrogen bonding capabilities is a common strategy in drug design. rsc.org
The N-cyano sulfilimine functional group, for instance, has been successfully used as an amide bond isostere. rsc.orgrsc.org Research has shown that replacing an amide group in the insecticide chlorantraniliprole (B1668704) with an N-cyano sulfilimine resulted in a compound with high permeability and excellent insecticidal activity. rsc.orgrsc.org The N-cyano sulfilimine can act as a strong hydrogen bond acceptor, a key interaction for biological activity. rsc.org The polarized nature of the S=N bond in sulfilimines, stabilized by the electron-withdrawing cyano group, allows it to mimic the resonance forms of an amide. rsc.orgnih.gov
| Original Functional Group | Bioisosteric Replacement | Rationale/Advantage | Example Application |
| Amide | N-Cyano sulfilimine | Acts as a strong hydrogen bond acceptor; enhances permeability and maintains biological potency. rsc.orgrsc.org | Design of potent analogues to anthranilic diamide (B1670390) insecticides like chlorantraniliprole. rsc.orgrsc.org |
| Carboxylic acids, alcohols, sulfones | Sulfonimidoyl groups (related to N-cyano sulfilimines) | Unique hydrogen bond donor and acceptor properties. rsc.orgnih.gov | Widespread application in drug design. rsc.org |
| Ester | Amide | Isosteric replacement leading to longer duration of action. wikipedia.org | Procainamide vs. Procaine. wikipedia.org |
Advanced Applications and Future Research Directions
Role in Advanced Materials Science (e.g., NLO Chromophores)
The N-ethylaniline scaffold is a fundamental component in the design of donor-pi-acceptor (D-π-A) chromophores for second-order nonlinear optical (NLO) materials. These materials are critical for technologies like high-speed electro-optic modulators and optical data storage. In this molecular architecture, the N-ethylaniline unit typically serves as the electron-donor (D) end of the chromophore.
While research has more extensively focused on the N-hydroxyethyl-N-ethylaniline donor, the underlying principles directly apply to derivatives like N-cyano-N-ethylaniline. figshare.comtandfonline.com Studies have successfully synthesized NLO chromophores using an N-hydroxyethyl-N-ethylaniline donor, a tricyanofuran acceptor, and a divinylquinoxaline π-bridge. tandfonline.comtandfonline.com The acetyl derivatives of these chromophores demonstrate a strong charge-transfer band and significant solvatochromism, which is the change in color with the polarity of the solvent. figshare.comtandfonline.com The presence of the N-ethylaniline group is crucial for establishing the initial electron-donating character required for the NLO response.
N-(2-Cyanoethyl)-N-ethylaniline itself is recognized as a key intermediate in the synthesis of various dyes, particularly azo dyes, through diazo coupling reactions. smolecule.com Its structure is a precursor to more complex systems where the N-ethylaniline group provides the donor properties, and the cyano group can be further functionalized. For instance, chromophores incorporating aniline-based donors have been shown to yield materials with high electro-optic (EO) coefficients, a measure of their NLO activity.
Table 1: Research Findings on NLO Chromophores with N-ethylaniline Type Donors
| Chromophore Type | Donor Moiety | π-Bridge | Acceptor Moiety | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| D-π-A | N-hydroxyethyl-N-ethylaniline | 3,7-divinylquinoxaline | Tricyanofuran | Exhibits intense charge transfer band and large solvatochromism. figshare.comtandfonline.com | figshare.com, tandfonline.com, tandfonline.com |
| D-π-A'-π-A | N-ethyl-N-(2-hydroxyethyl)aniline | Quinoxaline Core | Tricyanofuran derivative | NLO coefficient (d₃₃) values up to 52 pm/V in guest-host polymer films. mdpi.com | mdpi.com |
Catalysis Research (e.g., Ligand Design)
In the field of transition-metal catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of the catalyst. This compound presents an intriguing, yet largely untapped, potential as a precursor for novel ligand architectures. The presence of multiple potential coordination sites—the tertiary amine nitrogen and the nitrile group—allows for the design of chelating ligands.
The cyano group can be chemically transformed into other functional groups, expanding its utility in ligand synthesis:
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, creating a potential N,O-bidentate ligand.
Reduction: Reduction of the nitrile yields a primary amine, which would form a diamine structure capable of acting as an N,N-bidentate ligand.
The development of P,N-ligands (phosphine-nitrogen) has been a significant area of progress for applications in palladium-catalyzed cross-coupling and gold-catalyzed hydroamination reactions. researchgate.net The N-ethylaniline backbone derived from this compound could be incorporated into such P,N-ligand frameworks. The electronic properties of the N-ethylphenyl group would directly influence the electron-donating or -accepting character of the ligand, thereby tuning the reactivity of the metal center. nih.gov The synthesis of N-heterocyclic carbene (NHC) ligands, known for their strong σ-donating properties, has also been advanced through palladium-catalyzed C-N coupling reactions, a field where aniline (B41778) derivatives are common substrates. acs.orgacs.org
Methodological Advancements in Chemical Synthesis
The primary synthesis of this compound, often referred to as 3-(N-Ethyl-N-phenylamino)propionitrile, has been well-established. google.comtcichemicals.com A patented method describes a two-step industrial process:
Condensation Reaction: Aniline and ethanol (B145695) react under the influence of a catalyst to produce N-ethylaniline. This step often produces N,N-diethylaniline as a byproduct, requiring subsequent purification by rectification. google.com
Addition Reaction: The purified N-ethylaniline undergoes an addition reaction with acrylonitrile (B1666552) (vinyl cyanide) with a catalyst to yield the final N-ethyl-N-cyanoethylaniline product. google.com
Innovations in this synthesis have focused on improving efficiency, safety, and environmental impact. One patented improvement involves using a binary catalyst system—composed of two components from a group including phosphorus oxychloride, phosphorus trichloride, and inorganic acids—for the initial condensation step. google.com
More recent advancements in synthetic organic chemistry offer alternative routes. For example, a method for synthesizing N-ethylaniline using aniline, acetaldehyde, and a hydrogen donor in an ultrasonic reactor has been developed. google.com This approach allows the reaction to proceed under normal pressure and at a low temperature, reducing costs and equipment requirements. google.com
Table 2: Comparison of Synthesis Methods for N-ethylaniline and its Cyanoethylation
| Method | Reactants | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Traditional Condensation | Aniline, Ethanol | 230–250 °C, 3–4.5 MPa pressure, Catalyst (e.g., HCl, POCl₃) | High temperature and pressure required. google.com | google.com |
| Binary Catalyst System | Aniline, Ethanol | Similar to traditional, but with a binary catalyst (e.g., POCl₃ + inorganic acid) | Aims to improve catalytic efficiency. google.com | google.com |
| Ultrasonic-Assisted Synthesis | Aniline, Acetaldehyde, Hydrogen Donor | Normal pressure, 15-50 °C, Ultrasonic reactor | Low temperature and pressure, reduced environmental impact. google.com | google.com |
Integration with Machine Learning and AI for Predictive Chemistry
The field of predictive chemistry, which leverages machine learning (ML) and artificial intelligence (AI), has the potential to revolutionize how chemical reactions are discovered, developed, and optimized. nih.govrsc.org While no specific ML models for this compound exist, the principles can be readily applied to its synthesis and application.
Potential applications include:
Reaction Optimization: ML models can be trained on datasets of similar reactions, such as C-N cross-couplings or cyanoethylations, to predict reaction outcomes like yield. nih.govacs.org By analyzing variables such as catalyst type, solvent, temperature, and reactant ratios, an AI model could predict the optimal conditions for synthesizing this compound or its derivatives with higher efficiency and fewer experimental iterations.
Property Prediction: For its application in materials science, quantitative structure-property relationship (QSPR) models can be developed. An ML model could be trained on a dataset of known NLO chromophores to predict the NLO properties (e.g., hyperpolarizability) of novel chromophores derived from this compound based solely on their molecular structure. sciforum.net This would accelerate the discovery of new, high-performance materials by prioritizing the synthesis of only the most promising candidates.
Retrosynthesis and Reaction Discovery: AI tools are being developed to plan multi-step syntheses for complex molecules. rsc.orgai-dd.eu Such tools could propose novel synthetic routes to this compound or, more importantly, suggest new ways to use it as a building block for more complex target molecules like pharmaceuticals or advanced dyes.
Unexplored Reactivity and Transformations
The bifunctional nature of this compound opens avenues for exploring reactivity that has not yet been reported in the literature. The interplay between the tertiary amine, the electron-rich aromatic ring, and the electrophilic character of the nitrile group suggests several promising research directions.
Intramolecular Cyclizations: The cyanoethyl group could potentially participate in intramolecular cyclization reactions with the aniline ring. Under specific catalytic conditions (e.g., Lewis or Brønsted acids), it might be possible to synthesize novel nitrogen-containing heterocyclic structures, which are valuable scaffolds in medicinal chemistry. mdpi.com
Directed C-H Functionalization: The tertiary amine could act as a directing group to facilitate regioselective C-H functionalization at the ortho-position of the phenyl ring. rsc.org This would allow for the introduction of a wide range of functional groups (e.g., alkyl, aryl, halogen) at a specific position, providing a powerful tool for creating highly substituted aniline derivatives.
Advanced Nitrile Transformations: While reduction and hydrolysis are common, the cyano group is versatile. It can participate in cycloaddition reactions or be used to build more complex functionalities. For example, cyanoalkylation is a useful reaction as the cyano group can be readily converted into other functional groups. rsc.org
Photoredox Catalysis: Recent advances in photoredox catalysis could unlock new transformations. For example, visible-light-promoted reactions could lead to selective N-dealkylation of the tertiary amine or facilitate radical-based additions to the nitrile or aromatic ring under mild conditions. acs.org
Oxidative Coupling Reactions: The tertiary amine can undergo oxidative functionalization. uni-muenchen.de Investigating its behavior in oxidative coupling reactions with various partners could lead to the formation of novel C-C or C-N bonds, expanding its synthetic utility.
Q & A
Basic: What are the recommended protocols for synthesizing N-cyano-N-ethylaniline with high purity (>95%)?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or cyanation of N-ethylaniline derivatives. A validated approach includes reacting N-ethylaniline with cyanogen bromide (BrCN) under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted precursors or byproducts . Detailed protocols should align with journal guidelines for reproducibility, including step-by-step procedures and spectral data in supplementary materials .
Basic: How should researchers characterize the structural stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should assess degradation under light, humidity, and temperature. For example:
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks, then analyze via LC-MS for degradation products (e.g., hydrolysis to N-ethylaniline or cyanide release).
- Light sensitivity : Expose to UV-A (315–400 nm) and monitor absorbance changes using UV-Vis spectroscopy.
Report degradation kinetics (zero/first-order models) and validate with FT-IR to track functional group integrity (e.g., cyano peak at ~2200 cm⁻¹) . Raw data (e.g., chromatograms, kinetic plots) should be archived in supplementary files .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways for nitration or halogenation, comparing activation energies of ortho/para/ meta substitution.
Validate predictions experimentally via kinetic studies (e.g., competitive reactions with HNO₃/H₂SO₄) and correlate with Hammett σ constants. Include computational parameters (basis sets, solvation models) and statistical error margins in publications .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer:
Discrepancies often arise from inconsistent measurement conditions (temperature, solvent grade). A systematic approach includes:
- Standardized solubility testing : Use shake-flask method at 25°C with HPLC-grade solvents.
- Data normalization : Express solubility as mol/L (not % w/v) to enable cross-study comparisons.
- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability or solvent purity effects.
Publish full datasets (including outliers) and replicate experiments with independent samples to confirm trends .
Advanced: What strategies are effective for studying the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Microcosm experiments : Simulate aquatic environments (pH 7, 20°C) with sediment/water ratios of 1:4. Monitor degradation via GC-MS for 30 days, quantifying metabolites (e.g., aniline derivatives).
- QSAR modeling : Predict biodegradation pathways using software like EPI Suite™, focusing on half-life (t₁/₂) and bioaccumulation potential.
- Toxicity assays : Use Daphnia magna or algae growth inhibition tests to assess ecotoxicological impacts. Ensure compliance with NIH guidelines for environmental reporting .
Advanced: How can NMR spectral assignments for this compound be optimized to distinguish overlapping proton signals?
Methodological Answer:
- 2D NMR techniques : Utilize HSQC (¹H-¹³C correlation) and COSY to resolve aromatic/ethyl group overlaps.
- Variable-temperature NMR : Conduct experiments at −40°C to slow molecular motion and sharpen peaks.
- Spectral simulation : Compare experimental data with software-predicted shifts (e.g., ACD/Labs or MestReNova).
Document pulse sequences, relaxation delays, and solvent suppression methods in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
